1-Benzyl-2-bromomethyl-pyrrolidine
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Overview
Description
1-Benzyl-2-bromomethyl-pyrrolidine is a chemical compound with the molecular formula C12H16BrN and a molecular weight of 254.17 g/mol It is a pyrrolidine derivative, characterized by a bromomethyl group attached to the second carbon of the pyrrolidine ring and a benzyl group attached to the nitrogen atom
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Benzyl-2-bromomethyl-pyrrolidine can be synthesized through various methods. One common approach involves the bromination of 1-benzyl-2-methylpyrrolidine using N-bromosuccinimide (NBS) in the presence of a radical initiator such as azobisisobutyronitrile (AIBN) in a suitable solvent like carbon tetrachloride or dichloromethane . The reaction typically proceeds under reflux conditions, yielding the desired bromomethyl derivative.
Industrial Production Methods: Industrial production of 1-benzyl-2-(bromomethyl)pyrrolidine may involve similar bromination reactions but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, the choice of solvents and reagents may be adjusted to ensure safety and environmental compliance.
Chemical Reactions Analysis
Types of Reactions: 1-Benzyl-2-bromomethyl-pyrrolidine undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromomethyl group can be substituted by nucleophiles such as amines, thiols, and alkoxides, leading to the formation of new carbon-nitrogen, carbon-sulfur, or carbon-oxygen bonds.
Oxidation: The compound can be oxidized to form corresponding carbonyl derivatives using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction of the bromomethyl group can be achieved using reducing agents such as lithium aluminum hydride (LiAlH4) to yield the corresponding methyl derivative.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium azide, sodium methoxide, or primary amines in polar aprotic solvents (e.g., dimethylformamide) under mild heating conditions.
Oxidation: Potassium permanganate in aqueous or organic solvents under reflux conditions.
Reduction: Lithium aluminum hydride in anhydrous ether or tetrahydrofuran under inert atmosphere.
Major Products Formed:
- Substitution reactions yield various substituted pyrrolidine derivatives.
- Oxidation reactions produce carbonyl compounds.
- Reduction reactions result in methyl-substituted pyrrolidines.
Scientific Research Applications
1-Benzyl-2-bromomethyl-pyrrolidine has several applications in scientific research:
Organic Synthesis: It serves as an intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Medicinal Chemistry: The compound is used in the development of potential therapeutic agents, particularly those targeting neurological and psychiatric disorders.
Biological Studies: It is employed in the study of enzyme inhibitors and receptor ligands, contributing to the understanding of biochemical pathways.
Industrial Applications: The compound is utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 1-benzyl-2-(bromomethyl)pyrrolidine depends on its specific application. In medicinal chemistry, it may act as a precursor to bioactive molecules that interact with molecular targets such as enzymes, receptors, or ion channels. The bromomethyl group can undergo nucleophilic substitution, forming covalent bonds with target biomolecules and modulating their activity. The benzyl group may enhance the compound’s lipophilicity, facilitating its interaction with hydrophobic pockets in proteins.
Comparison with Similar Compounds
1-Benzylpyrrolidine: Lacks the bromomethyl group, making it less reactive in nucleophilic substitution reactions.
2-(Bromomethyl)pyrrolidine: Lacks the benzyl group, resulting in different physicochemical properties and biological activities.
1-Benzyl-2-methylpyrrolidine:
Uniqueness: 1-Benzyl-2-bromomethyl-pyrrolidine is unique due to the presence of both the benzyl and bromomethyl groups, which confer distinct reactivity and potential for diverse chemical transformations. This combination of functional groups makes it a valuable intermediate in organic synthesis and a versatile compound for various scientific research applications.
Properties
IUPAC Name |
1-benzyl-2-(bromomethyl)pyrrolidine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16BrN/c13-9-12-7-4-8-14(12)10-11-5-2-1-3-6-11/h1-3,5-6,12H,4,7-10H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KRHSDSJDJCNRNN-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(N(C1)CC2=CC=CC=C2)CBr |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16BrN |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00735224 |
Source
|
Record name | 1-Benzyl-2-(bromomethyl)pyrrolidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00735224 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
254.17 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1252879-81-4 |
Source
|
Record name | 1-Benzyl-2-(bromomethyl)pyrrolidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00735224 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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